molecular formula C11H8O3 B8276430 (3-Methylphenyl)-furan-2,5-dione

(3-Methylphenyl)-furan-2,5-dione

Cat. No.: B8276430
M. Wt: 188.18 g/mol
InChI Key: APHAFWNYXZQPTC-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-furan-2,5-dione, also known as 3-Methyl-4-phenylfuran-2,5-dione (IUPAC name), is a substituted furan-2,5-dione derivative with the molecular formula C₁₁H₈O₃ and a molar mass of 188.18 g/mol . Structurally, it consists of a furan-2,5-dione core (maleic anhydride) substituted with a 3-methylphenyl group at the 4-position.

Synthetic routes to similar furan-2,5-dione derivatives often involve condensation reactions between substituted acetic acids or acetates with anhydride-forming agents like acetic anhydride . For example, 3,4-diphenylfuran-2,5-dione is synthesized via phenylacetic acid and phenylglyoxalic acid condensation .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-(3-methylphenyl)furan-2,5-dione

InChI

InChI=1S/C11H8O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6H,1H3

InChI Key

APHAFWNYXZQPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of furan-2,5-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
(3-Methylphenyl)-furan-2,5-dione 4-(3-methylphenyl) C₁₁H₈O₃ 188.18 Under investigation
3-Isobutyl-4-(4-methoxyphenyl)-furan-2,5-dione 3-isobutyl, 4-(4-methoxyphenyl) C₁₅H₁₆O₄ 272.29 Cytotoxic (ED₅₀ >20 μg/mL vs. LLC cells)
3,4-Diphenylfuran-2,5-dione 3,4-diphenyl C₁₆H₁₀O₃ 250.25 COX-2 inhibitor (preliminary SAR)
Antrocinnamomin C Maleic anhydride derivative Not specified Nitric oxide (NO) inhibitory activity
3-Phenyltetrahydrofuran-2,5-dione 3-phenyl, tetrahydrofuran core C₁₀H₈O₃ 176.16 Crystallographic stability (85.68° dihedral angle)

Physicochemical Properties

  • Reactivity : Furan-2,5-dione derivatives react with OH radicals at rates influenced by substituents. For example, maleic anhydride (furan-2,5-dione) has a rate coefficient ratio $ k(\text{OH + furan-2,5-dione})/k(\text{OH + n-butane}) = 0.58 $, suggesting moderate atmospheric persistence .
  • Crystallography : 3-Phenyltetrahydrofuran-2,5-dione exhibits an 85.68° dihedral angle between the furan ring and phenyl group, which may affect packing and solubility .

Key Research Findings and Implications

Bulkier Substituents: Isobutyl or benzyl groups may sterically hinder enzyme binding, as seen in the lower activity of 3-isobutyl derivatives .

Applications: Pharmaceuticals: COX-2 inhibitors like 3,4-diphenylfuran-2,5-dione are candidates for anti-inflammatory drugs . Materials Science: Maleic anhydride derivatives serve as precursors for resins and polymers due to their dienophile reactivity .

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